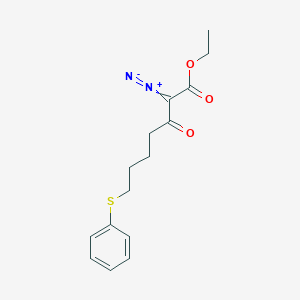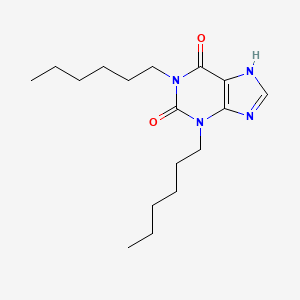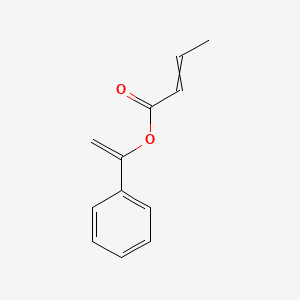![molecular formula C14H14OS2 B14318162 1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene CAS No. 112335-85-0](/img/structure/B14318162.png)
1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene is an organic compound characterized by the presence of a benzenesulfinyl group and a methylsulfanyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene typically involves multiple steps, including the introduction of the benzenesulfinyl and methylsulfanyl groups to the benzene ring. Common synthetic routes include:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with a sulfinyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Sulfurization Reactions:
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of specific catalysts.
Analyse Des Réactions Chimiques
1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes nitration, sulfonation, or halogenation.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives.
Applications De Recherche Scientifique
1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene involves its interaction with molecular targets and pathways. The sulfinyl and methylsulfanyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. These interactions may involve:
Electrophilic and Nucleophilic Sites: The compound can act as both an electrophile and a nucleophile, participating in various chemical reactions.
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, affecting biochemical pathways.
Signal Transduction: The compound can modulate signal transduction pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene can be compared with other similar compounds, such as:
1-(Benzenesulfonyl)-2-[(methylsulfanyl)methyl]benzene: This compound has a sulfonyl group instead of a sulfinyl group, leading to different reactivity and properties.
1-(Benzenesulfinyl)-2-[(ethylsulfanyl)methyl]benzene: The presence of an ethylsulfanyl group instead of a methylsulfanyl group affects the compound’s steric and electronic properties.
1-(Benzenesulfinyl)-2-[(methylsulfanyl)ethyl]benzene: The position of the sulfanyl group on the ethyl chain influences the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
112335-85-0 |
|---|---|
Formule moléculaire |
C14H14OS2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
1-(benzenesulfinyl)-2-(methylsulfanylmethyl)benzene |
InChI |
InChI=1S/C14H14OS2/c1-16-11-12-7-5-6-10-14(12)17(15)13-8-3-2-4-9-13/h2-10H,11H2,1H3 |
Clé InChI |
SKIVRRVCVJWQMK-UHFFFAOYSA-N |
SMILES canonique |
CSCC1=CC=CC=C1S(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



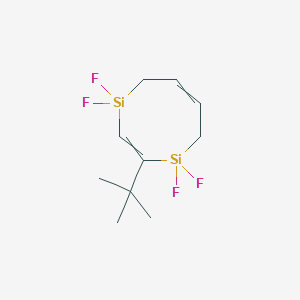
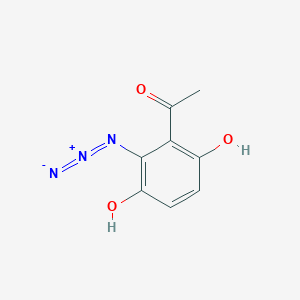
![1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole](/img/structure/B14318104.png)
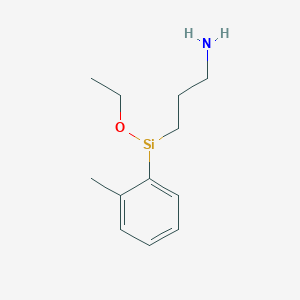

![2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine](/img/structure/B14318134.png)
![N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline](/img/structure/B14318145.png)
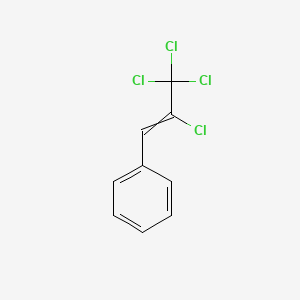

![4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318154.png)
